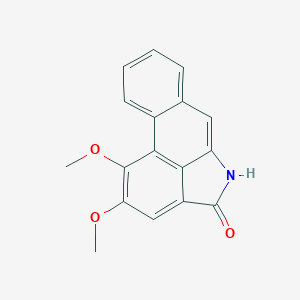

アリストラクタムBII

概要

説明

Aristolactam BII is a naturally occurring compound belonging to the class of aristolactam alkaloids. These compounds are characterized by their phenanthrene chromophore structure and are primarily isolated from plants of the Aristolochiaceae family, such as Aristolochia argentina . Aristolactam BII is known for its white crystalline appearance and solubility in organic solvents like ethanol, dimethyl sulfoxide, and ketone solvents . It has garnered attention due to its various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .

科学的研究の応用

Aristolactam BII has a wide range of applications in scientific research:

作用機序

Target of Action

Aristolactam BII, a derivative of aristolactam, has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) infection and replication . It specifically targets Tat-mediated viral transcription , a crucial process in the HIV-1 replication cycle.

Mode of Action

Aristolactam BII interacts with its targets by inhibiting Tat-mediated viral transcription . This means that it prevents the transcription of the viral genome into viral proteins and enzymes, thereby inhibiting the replication of the virus.

Biochemical Pathways

It is known that the compound’s inhibitory effect on hiv-1 infection is linked to the inhibition of the viral replication cycle . This suggests that Aristolactam BII may interfere with the biochemical pathways involved in viral replication.

Result of Action

The primary result of Aristolactam BII’s action is the inhibition of HIV-1 infection and replication . By inhibiting Tat-mediated viral transcription, Aristolactam BII impairs the ability of the virus to replicate, thereby reducing the viral load. This could potentially lead to a decrease in the progression of HIV-1 related diseases.

生化学分析

Biochemical Properties

Aristolactam BII plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Aristolactam BII has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . These interactions are significant as CDKs and DYRK1A are involved in regulating cell cycle progression and neuronal development, respectively . The inhibition of these kinases by Aristolactam BII can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Cellular Effects

Aristolactam BII exerts profound effects on various cell types and cellular processes. In human lung carcinoma A549 cells, Aristolactam BII has been shown to inhibit cell viability and induce cell cycle arrest at the S or G2/M phase . This compound also promotes apoptosis by up-regulating pro-apoptotic proteins such as caspase-3 and Bax, while down-regulating anti-apoptotic proteins like Bcl-2 . Additionally, Aristolactam BII influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of Aristolactam BII involves its binding interactions with various biomolecules. Aristolactam BII inhibits CDKs and DYRK1A by binding to their active sites, thereby preventing their kinase activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, Aristolactam BII can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s anti-cancer and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aristolactam BII can vary over time. Studies have shown that Aristolactam BII is relatively stable under standard storage conditions . Its biological activity may decrease over extended periods due to degradation . Long-term exposure to Aristolactam BII in in vitro and in vivo studies has revealed sustained anti-cancer effects, although the compound’s efficacy may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of Aristolactam BII vary with different dosages in animal models. At lower doses, Aristolactam BII exhibits significant anti-cancer activity without notable toxicity . At higher doses, the compound can induce toxic effects, including nephrotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Aristolactam BII is involved in several metabolic pathways. It undergoes biotransformation through processes such as nitroreduction and sulfonation . These metabolic reactions are facilitated by enzymes like cytochrome P450s and sulfotransferases . The metabolites of Aristolactam BII can exhibit different biological activities, contributing to the compound’s overall pharmacological profile .

Transport and Distribution

Within cells and tissues, Aristolactam BII is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Aristolactam BII can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of Aristolactam BII within the body is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

Aristolactam BII exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within the cytoplasm and nucleus of cells . This localization is mediated by targeting signals and post-translational modifications that direct Aristolactam BII to specific cellular compartments . The subcellular distribution of Aristolactam BII is crucial for its interactions with target biomolecules and subsequent biological effects .

準備方法

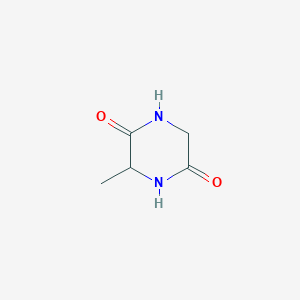

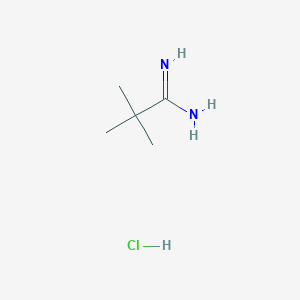

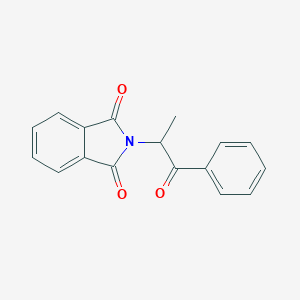

Synthetic Routes and Reaction Conditions: The synthesis of aristolactam BII can be achieved through several methods. One notable approach involves the synergistic combination of C–H bond activation and dehydro-Diels Alder reactions . Another method utilizes a bimetallic Rhodium(III)/Silver(I) relay catalysis, which enables the efficient construction of 3-alkylidene isoindolinones and 3-alkylidene isobenzofuranones . These methodologies highlight the versatility and efficiency of modern synthetic techniques in producing aristolactam BII.

Industrial Production Methods: Industrial production of aristolactam BII often involves extraction from natural sources, such as plants of the Aristolochiaceae family . This method is preferred due to the compound’s natural abundance in these plants. advancements in synthetic chemistry have also made chemical synthesis a viable option for large-scale production.

化学反応の分析

Types of Reactions: Aristolactam BII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the aristolactam structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize aristolactam BII.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce aristolactam BII.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroaristolactams.

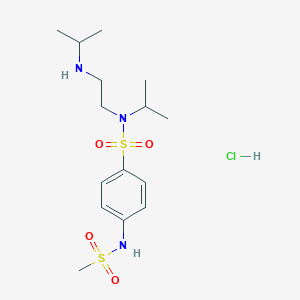

類似化合物との比較

Aristolactam BII can be compared with other aristolactam alkaloids, such as aristolactam AII, aristolactam FII, and piperolactam C . While these compounds share a similar phenanthrene chromophore structure, they differ in their functional groups and biological activities. For instance, aristolactam FII exhibits strong anti-inflammatory activity, whereas aristolactam AII is known for its potent cytotoxic effects . The unique structural features and biological activities of aristolactam BII make it a distinct and valuable compound in scientific research.

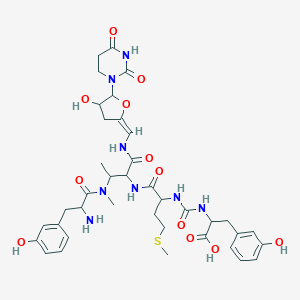

特性

IUPAC Name |

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQIYHDLBZXUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968750 | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53948-09-7 | |

| Record name | Cepharanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53948-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristololactam bii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

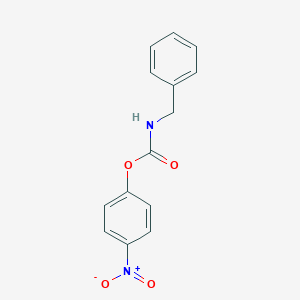

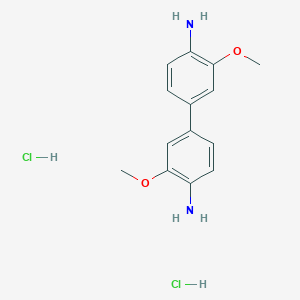

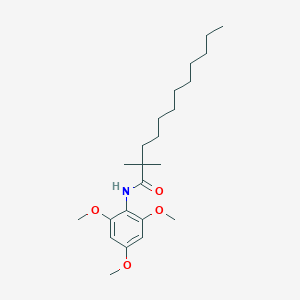

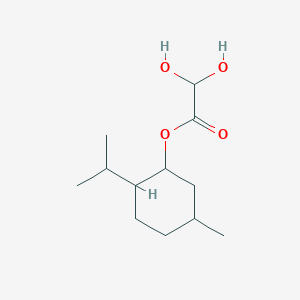

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)